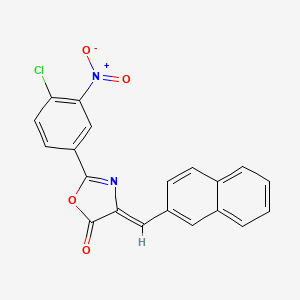![molecular formula C20H19N3O3 B11693659 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、ヒドラゾン類に属する複雑な有機化合物です。ヒドラゾン類は、炭素-窒素二重結合(C=N)の存在によって特徴付けられ、その多様な化学的および生物学的活性で知られています。
準備方法
合成経路と反応条件
N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-メチルキノリン-4-カルボヒドラジドの合成は、一般的に3,4-ジメトキシベンズアルデヒドと2-メチルキノリン-4-カルボヒドラジドの縮合反応を伴います。この反応は通常、エタノール溶媒中で還流条件下で行われます。反応混合物は沸騰まで加熱され、反応の進行は薄層クロマトグラフィー(TLC)を使用して監視されます。反応が完了したら、生成物はろ過によって分離され、再結晶によって精製されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることになります。これには、収率と純度を最大化する反応条件の最適化と、カラムクロマトグラフィーや結晶化などの効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するキノリン誘導体になります。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換できます。
置換: フェニル環上のメトキシ基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 求核置換反応は、水酸化ナトリウム(NaOH)や炭酸カリウム(K₂CO₃)などの試薬を伴うことが多いです。
生成される主な生成物
酸化: 酸化状態が変化したキノリン誘導体。
還元: ヒドラジン誘導体。
置換: メトキシ基を他の置換基で置き換えたフェニル誘導体。
科学研究における用途
N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、いくつかの科学研究用途があります。
化学: 配位化学において、金属錯体を形成するためのリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用を含む、薬理学的特性について研究されています。
工業: 高度な材料の合成や、他の化学化合物の前駆体として使用されています。
科学的研究の応用
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-メチルキノリン-4-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、金属イオンと安定な錯体を形成でき、特定の酵素の活性を阻害することができます。さらに、ヒドラゾン基は生体高分子と相互作用し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子標的は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
- N’-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-3-(2-ナフチル)-1H-ピラゾール-5-カルボヒドラジド
独自性
N’-[(E)-(3,4-ジメトキシフェニル)メチリデン]-2-メチルキノリン-4-カルボヒドラジドは、キノリン環とメトキシ置換フェニル基の存在など、特定の構造的特徴によって独自性を有しています。これらの構造要素は、その独特な化学反応性と生物学的活性に寄与し、他の類似のヒドラゾン化合物とは異なるものとなっています。
特性
分子式 |
C20H19N3O3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-16(15-6-4-5-7-17(15)22-13)20(24)23-21-12-14-8-9-18(25-2)19(11-14)26-3/h4-12H,1-3H3,(H,23,24)/b21-12+ |
InChIキー |
NVPCNHVABARQPO-CIAFOILYSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693599.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)

![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
